Kushenol B

Enzyme Inhibition cAMP Signaling Natural Product

Standardizing Sophora flavescens extracts is challenged by co-eluting prenylated flavonoids. Kushenol B (CAS 99217-64-8) serves as a definitive authentic reference standard for HPLC/LC-MS method development and metabolomics. • PDE Probe: Validated cAMP phosphodiesterase inhibitor (IC50 = 31 µM) for inflammation signaling studies. • Scaffold Integrity: Structurally confirmed lipophilic flavanone (LogP ~6.8); de-isoprenylation abolishes bioactivity, ensuring assay specificity. • Supply Reliability: High-purity reference material shipped under controlled conditions to preserve structural stability.

Molecular Formula C30H36O6
Molecular Weight 492.6 g/mol
Cat. No. B1630842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKushenol B
Molecular FormulaC30H36O6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC(CC=C(C)C)C(=C)C)O)C
InChIInChI=1S/C30H36O6/c1-16(2)7-9-19(18(5)6)13-23-28(34)22(11-8-17(3)4)29(35)27-25(33)15-26(36-30(23)27)21-12-10-20(31)14-24(21)32/h7-8,10,12,14,19,26,31-32,34-35H,5,9,11,13,15H2,1-4,6H3
InChIKeyCDNAGJNJVFLMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kushenol B: Key Properties for Scientific Procurement and Research Applications


Kushenol B is an isoprenylated flavanone belonging to the flavonoid class of natural products, isolated primarily from the roots of Sophora flavescens (Kushen) [1]. It is characterized by a molecular formula of C30H36O6, a molecular weight of 492.6 g/mol, and a calculated LogP of approximately 6.8, indicating a highly lipophilic structure [2]. This lipophilicity is a key property that distinguishes isoprenylated flavonoids from their non-prenylated counterparts and is associated with enhanced membrane affinity and bioactivity [3].

Why Kushenol B Cannot Be Directly Substituted with Other Sophora flavescens Flavonoids


While the roots of Sophora flavescens contain a rich array of bioactive prenylated flavonoids, including sophoraflavanone G, kurarinone, and various kushenols, these compounds are not functionally interchangeable [1]. The specific pattern of prenylation and hydroxylation on the flavanone core directly dictates each molecule's unique interaction with biological targets. For example, the isoprenyl and lavandulyl substituents of Kushenol B contribute to a distinct binding profile and pharmacological effect that differs markedly from related compounds like Kushenol A, which is a potent tyrosinase inhibitor (IC50 1.1 µM), or Kurarinone, which shows strong cytotoxicity [2]. Therefore, the selection of Kushenol B must be justified by its specific, quantifiable activities rather than its class membership [3].

Quantitative Evidence for Kushenol B Differentiation: A Comparative Analysis for Procurement Decisions


Kushenol B Demonstrates Moderate cAMP Phosphodiesterase (PDE) Inhibition

Kushenol B is an inhibitor of cAMP phosphodiesterase (PDE), a key enzyme regulating intracellular cAMP levels. The compound shows a half-maximal inhibitory concentration (IC50) of 31 µM against cAMP PDE . While this activity is documented, it is moderate. For context, the PDE5 inhibitor Sildenafil has a reported IC50 of ~0.003 µM, and the PDE4 inhibitor Roflumilast has an IC50 of ~0.0007 µM, highlighting that Kushenol B is not a potent, drug-like PDE inhibitor [1].

Enzyme Inhibition cAMP Signaling Natural Product

The Isoprenylated Structure of Kushenol B is Essential for Its Bioactivity, Including Antimicrobial Potential

Structure-activity relationship (SAR) analysis indicates that the isoprenyl and lavandulyl substituents on the Kushenol B scaffold are critical for its biological activity. De-isoprenylation of the parent molecule results in a significant loss of function. For instance, the PDE IC50 increases from 31 µM to >100 µM, and the minimum inhibitory concentration (MIC) against an unspecified microbial strain increases from 12.5 µg/mL to >50 µg/mL upon removal of the isoprenyl group . This confirms the structural basis for the functional divergence of isoprenylated flavonoids like Kushenol B from simpler flavanones.

Structure-Activity Relationship Antimicrobial Flavonoid Chemistry

Kushenol B is Not a Potent Antioxidant in DPPH Assays Compared to Other S. flavescens Flavonoids

A comprehensive re-evaluation of the antioxidant properties of S. flavescens flavonoids revealed a clear structure-activity hierarchy. Prenylated chalcones (e.g., kuraridin) and flavonols (e.g., kushenol C) were potent DPPH radical scavengers. In contrast, prenylated flavanones, including sophoraflavanone G and kurarinone, were not isolated as good DPPH scavengers [1]. As a prenylated flavanone, Kushenol B is inferred to fall into this less potent antioxidant category based on its structural class, differentiating it from the chalcone and flavonol subclasses within the same plant.

Antioxidant Free Radical Scavenging Comparative Phytochemistry

Optimal Research and Industrial Application Scenarios for Kushenol B


Natural Product Chemistry and Dereplication Studies

Kushenol B serves as an authentic reference standard for the identification and quantification of isoprenylated flavonoids in complex botanical extracts, particularly from Sophora species. Its well-defined structure (CAS 99217-64-8) and availability at high purity make it essential for method development in HPLC, LC-MS, and NMR-based metabolomics [1].

Pharmacological Studies on cAMP Signaling Pathways

Due to its moderate and well-documented inhibitory activity against cAMP phosphodiesterase (IC50 = 31 µM), Kushenol B can be used as a chemical probe to investigate the role of PDE enzymes in modulating cAMP levels and related cellular processes, such as inflammation and smooth muscle relaxation .

Structure-Activity Relationship (SAR) and Chemical Derivatization Studies

The unique, complex prenylation pattern of Kushenol B provides a valuable scaffold for medicinal chemistry studies. Its confirmed loss of activity upon de-isoprenylation makes it a key starting point for synthesizing and evaluating a library of analogs to optimize for enhanced potency, selectivity, or pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kushenol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.